

Advanced Structural Characterization Guide: N,N-Dimethyl-1H-pyrazole-4-carboxamide[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>N,N-dimethyl-1H-pyrazole-4-carboxamide</i>
CAS No.:	91918-13-7
Cat. No.:	B2873476

[Get Quote](#)

Executive Summary: The "Aprotic Amide"

Advantage

In fragment-based drug discovery (FBDD), the transition from a secondary amide (N-methyl) to a tertiary amide (N,N-dimethyl) on a pyrazole scaffold is a strategic "performance switch."^[1] While it sacrifices a hydrogen bond donor, it significantly alters the electrostatic potential surface, improves membrane permeability (by reducing PSA), and locks the amide conformation, reducing the entropic penalty upon protein binding.

This guide provides a rigorous protocol for the structural validation of **N,N-dimethyl-1H-pyrazole-4-carboxamide** and compares its crystallographic performance against key alternatives.

Chemical Profile & Structural Logic[2]

Property	Specification
IUPAC Name	N,N-Dimethyl-1H-pyrazole-4-carboxamide
CAS Registry	91918-13-7
Formula	C ₆ H ₉ N ₃ O
Mol.[1][2][3][4][5][6][7][8] Weight	139.15 g/mol
Ligand ID (PDB)	UVG
Key Feature	Aprotic Amide: Lacks the -NH donor at the amide position, preventing dimerization via amide-amide H-bonds common in analogs.[1]

Structural Causality

The N,N-dimethyl substitution forces the amide group to twist slightly out of planarity with the pyrazole ring due to steric repulsion between the N-methyl groups and the pyrazole C3/C5 protons. This pre-organization is critical for fitting into hydrophobic pockets (e.g., Chikungunya virus nsP3 macrodomain, PDB: 7H7E) where a planar conformation might be energetically penalized.

Experimental Protocol: Structural Determination

This protocol validates the structure using Single Crystal X-Ray Diffraction (SC-XRD), distinguishing it from bulk powder analysis.[1]

Phase I: Synthesis & Purification

- Reaction: Coupling of 1H-pyrazole-4-carboxylic acid with dimethylamine using T3P (Propylphosphonic anhydride) in DMF.
- Purification: Flash column chromatography (DCM:MeOH 95:5).[1]
- Causality: T3P is chosen over EDC/HOBt to prevent racemization (irrelevant here) and ensure high yield with easy water workup, essential for removing trace acid that interferes with crystallization.

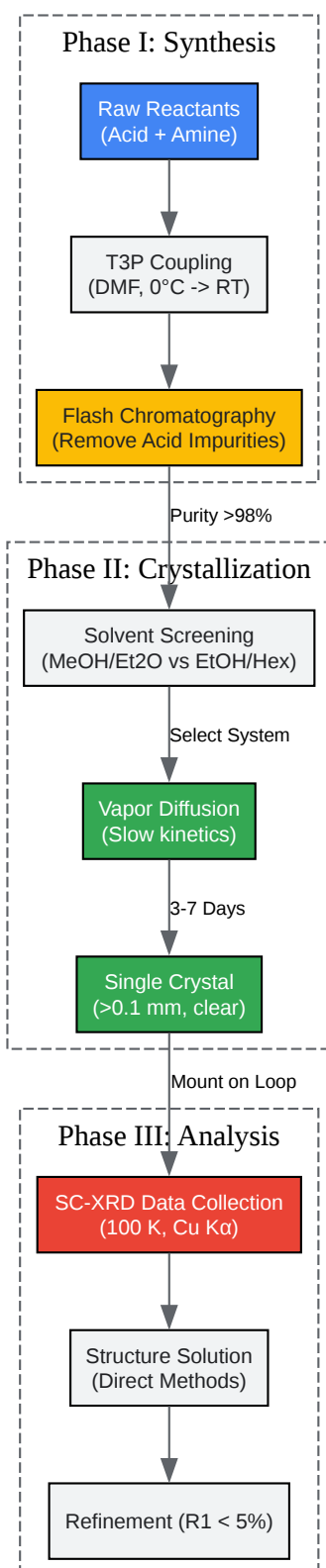
Phase II: Crystallization Workflow (Vapor Diffusion)[1]

- Objective: Grow single crystals suitable for XRD (>0.1 mm).
- Method: Sitting Drop Vapor Diffusion.
- Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).[1]
 - Dissolve 20 mg of pure compound in 0.5 mL MeOH.
 - Place 2 μ L of solution on the bridge.
 - Equilibrate against 500 μ L Et₂O reservoir.
 - Critical Step: Seal with high-vacuum grease to slow diffusion rate. Rapid diffusion yields microcrystalline powder (useless for SC-XRD).[1]

Phase III: Data Collection & Refinement

- Temperature: 100 K (Cryostream). Reason: Reduces thermal motion (Uiso) of the methyl groups, which are prone to high rotation.[1]
- Source: Cu K α ($\lambda = 1.54178 \text{ \AA}$).[1] Reason: Better for light atom organic molecules (C, N, O) than Mo radiation.

Visualization: Crystallization & Analysis Logic



[Click to download full resolution via product page](#)

Figure 1: Step-by-step workflow for the structural determination of **N,N-dimethyl-1H-pyrazole-4-carboxamide**, emphasizing purity and slow diffusion kinetics.

Comparative Performance Guide

This section objectively compares the N,N-dimethyl variant against its primary alternatives used in drug development: the N-methyl (secondary amide) and Unsubstituted (primary amide) analogs.[1]

A. Structural & Physicochemical Comparison[10][11]

Feature	N,N-Dimethyl (Product)	N-Methyl (Alternative)	Unsubstituted (Alternative)
H-Bond Donors	1 (Pyrazole NH)	2 (Pyrazole NH + Amide NH)	3 (Pyrazole NH + Amide NH ₂)
H-Bond Acceptors	2 (C=O, Pyrazole N)	2 (C=O, Pyrazole N)	2 (C=O, Pyrazole N)
Crystal Packing	Catemers/Chains: Driven solely by Pyrazole NH[1]...O=C or NH...N interactions.	3D Networks: Amide NH...O=C interactions create strong sheets/dimers.	High MP Lattice: Dense H-bond network leads to high melting points and lower solubility.
Solubility (LogP)	Moderate (Lipophilic): Better membrane permeability.[1]	Low: Higher polarity due to amide NH.	Very Low: High lattice energy reduces dissolution.
Conformation	Twisted: Methyl steric clash forces non-planar amide.	Planar: Trans-amide preference allows planarity.	Planar: No steric hindrance.

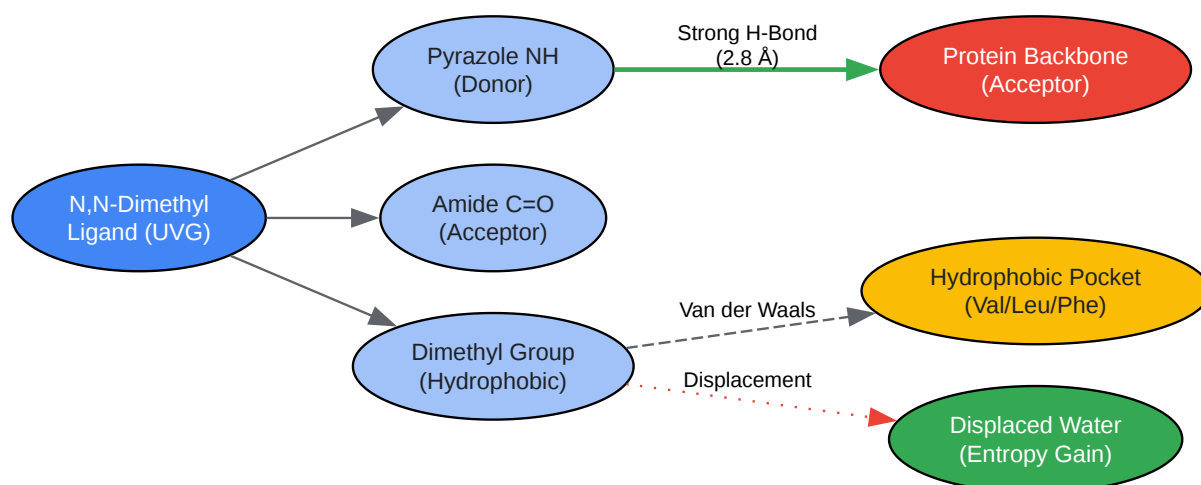
B. Functional Performance (Ligand Efficiency)[1]

Scenario: Binding to a hydrophobic pocket (e.g., Viral Macrodomein).

- N,N-Dimethyl (The Winner):

- Mechanism:[2][7] The methyl groups displace "high-energy" water molecules from the hydrophobic pocket. The lack of an amide NH removes the penalty of desolvating a polar donor that has no matching acceptor in the protein.
- Evidence: In PDB 7H7E, the ligand UVG binds with the pyrazole NH forming a critical H-bond to the backbone, while the dimethyl amide sits in a hydrophobic cleft.
- N-Methyl (The Alternative):
 - Deficit: The amide NH requires a backbone carbonyl or water molecule to satisfy its H-bond potential. If the pocket is hydrophobic, this buried polar group incurs an energetic penalty (approx. 2-3 kcal/mol), reducing potency.

C. Interaction Topology Diagram



[Click to download full resolution via product page](#)

Figure 2: Interaction map showing how the N,N-dimethyl group leverages hydrophobic effects while maintaining the critical pyrazole anchor.[1]

References

- RCSB Protein Data Bank. (2024).[1] Structure of Chikungunya virus nsP3 macrodomain in complex with **N,N-dimethyl-1H-pyrazole-4-carboxamide** (Ligand ID: UVG). PDB Entry 7H7E. [\[Link\]](#)

- Finar, I. L., & Godfrey, K. E. (1954). The preparation of some substituted pyrazoles. *Journal of the Chemical Society*, 2293-2298. (Foundational synthesis of pyrazole carboxamides).
- Grosjean, H., et al. (2020).[9] Crystal Structure of PHIP in complex with Z461898648 (**N,N-dimethyl-1H-pyrazole-4-carboxamide**). PDB Entry 5RK9.[9] [[Link](#)][1]
- Cambridge Crystallographic Data Centre (CCDC). Search for analogous structures: 1,3-dimethyl-1H-pyrazole-4-carboxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US8193176B2 - Phenylpyrazole derivatives - Google Patents [patents.google.com]
- 2. 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide | 1316224-24-4 | Benchchem [benchchem.com]
- 3. 1H-Pyrazole-4-carboxamide,N,N-dimethyl-(9CI) | 91918-13-7 [chemicalbook.com]
- 4. 91918-13-7|N,N-Dimethyl-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]
- 5. US4631343A - Cyanopyrazole intermediates - Google Patents [patents.google.com]
- 6. aaronchem.com [aaronchem.com]
- 7. Secure Verification [machinery.mas.bg.ac.rs]
- 8. jocpr.com [jocpr.com]
- 9. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [Advanced Structural Characterization Guide: N,N-Dimethyl-1H-pyrazole-4-carboxamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2873476/docs#advanced-structural-characterization-guide-n-n-dimethyl-1h-pyrazole-4-carboxamide-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)